

Technical Support Center: Intracellular Delivery of -Trehalose

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Compound of Interest

Compound Name: *beta,beta-Trehalose*

Cat. No.: *B1353452*

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Ticket ID: TRH-001-PERM Subject: Overcoming the Membrane Impermeability of

-Trehalose in Mammalian Systems Status: Open Assigned Specialist: Senior Application Scientist

The Core Problem: The Permeability Paradox

User Query: "I am adding high concentrations (100 mM+) of trehalose to my culture media to induce autophagy/stabilize proteins, but I see no intracellular effect. Why?"

Technical Diagnosis:

-Trehalose is a non-reducing disaccharide with exceptional hydration capabilities, but it faces a fundamental biophysical barrier.

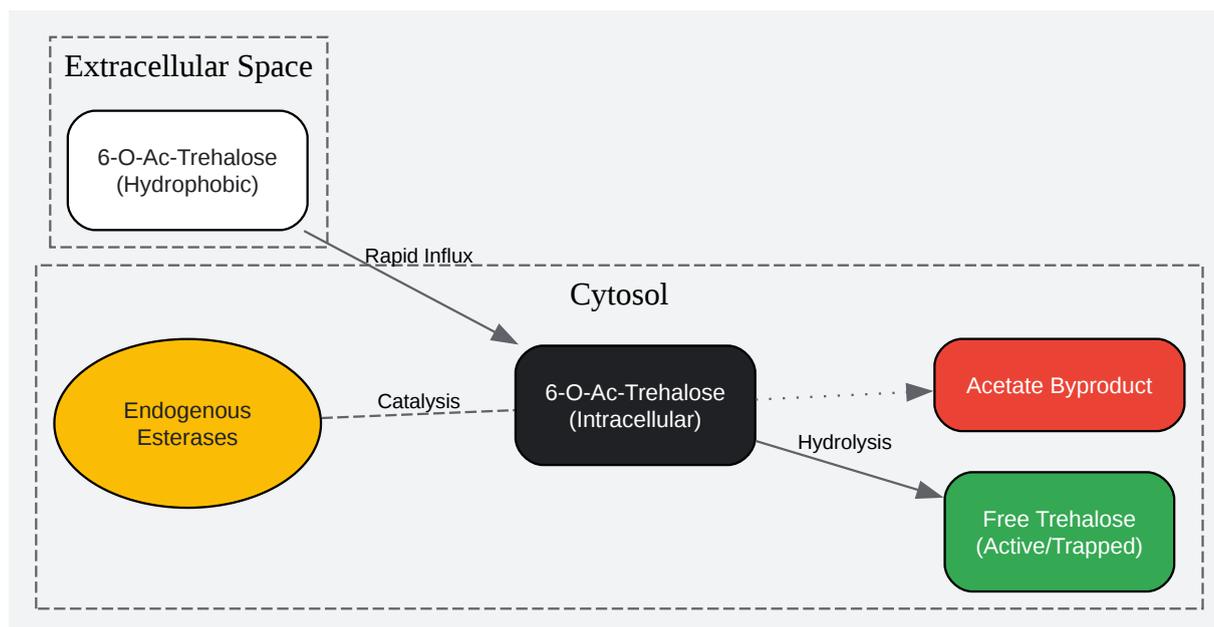
- High Polarity: With 8 hydroxyl groups, trehalose is extremely hydrophilic (LogP -4). It cannot passively diffuse across the hydrophobic lipid bilayer.
- Lack of Transporters: Unlike glucose, mammalian cells generally lack specific transporters (like GLUTs) that recognize trehalose. While SLC2A8 (GLUT8) has been implicated in some contexts, it is not a reliable universal entry vector.
- Fluid-Phase Limitation: Native uptake relies on fluid-phase endocytosis (pinocytosis), which is non-specific and highly inefficient, requiring massive extracellular concentrations (often hypertonic) to achieve biologically relevant intracellular levels.

The Solution: You must bypass passive diffusion. This guide details three validated protocols to force intracellular entry: Chemical Modification (Pro-drug), Receptor Gating (P2X7), and Nano-encapsulation.

Strategy A: The "Pro-Drug" Approach (Acetylated Trehalose)

Concept: Chemical modification of the hydroxyl groups with acetate esters masks the polarity of the molecule, allowing it to cross the membrane via passive diffusion. Once inside, ubiquitous intracellular esterases cleave the acetate groups, trapping the active trehalose inside.[1]

Mechanism Visualization:



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Figure 1: The "Pro-drug" mechanism. 6-O-Ac-Trehalose permeates the membrane and is enzymatically converted to active trehalose.

Protocol: 6-O-Ac-Trehalose Loading

Best for: Long-term culture, autophagy induction, cryopreservation.

- Preparation: Dissolve 6-O-Ac-Trehalose (available commercially or via synthesis) in DMSO to create a 1 M stock.
- Incubation: Dilute stock into warm culture media to a final concentration of 30 mM.
 - Note: Keep DMSO concentration <0.5% to avoid solvent toxicity.
- Time Course: Incubate cells for 4–8 hours.
 - Why? Uptake is rapid, but hydrolysis kinetics vary. Intracellular concentration can reach 8–10x the extracellular concentration due to the "ion trapping" effect of hydrolysis.

Troubleshooting Strategy A

Symptom	Probable Cause	Corrective Action
Cytotoxicity (Cell Shrinkage)	Acetate overload causing intracellular acidification.	Reduce concentration to 15 mM or extend incubation time. Ensure media is well-buffered (HEPES).
Precipitation in Media	Poor solubility of the acetylated derivative.	Pre-dissolve in DMSO before adding to aqueous media. Do not exceed 50 mM in media.
No Biological Effect	Low esterase activity in specific cell line.	Verify esterase activity using a Calcein-AM viability assay (uses same mechanism).

Strategy B: Receptor Gating (P2X7 "Trojan Horse")

Concept: The P2X7 purinergic receptor, when activated by extracellular ATP, opens a non-selective cation channel.[2] Under sustained activation, this channel dilates into a "macropore" permeable to molecules up to ~900 Da. Trehalose (342 Da) slips through this pore.

Critical Warning: Prolonged P2X7 activation leads to apoptosis. You must use a Two-Step Protocol to separate pore opening from loading.

Protocol: P2X7 Two-Step Loading

Best for: Immune cells (macrophages, microglia) or cells transfected with P2X7.

- Pore Formation (The "Open" Phase):
 - Buffer: Low divalent cation saline (PBS w/o $\text{Ca}^{2+}/\text{Mg}^{2+}$). Reason: $\text{Ca}^{2+}/\text{Mg}^{2+}$ inhibit P2X7.
 - Add: 3–5 mM ATP + 200 mM Trehalose.
 - Incubate: 37°C for 10–15 minutes. Do not exceed 15 mins.
- Loading & Resealing (The "Safe" Phase):
 - Transfer cells immediately to Ice (4°C).
 - Incubate: 60–90 minutes.
 - Mechanism:[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Low temperature keeps the pore open but inhibits the downstream apoptotic signaling cascades associated with P2X7.
- Recovery:
 - Wash 2x with standard media (containing $\text{Ca}^{2+}/\text{Mg}^{2+}$) to close pores.
 - Return to culture at 37°C.

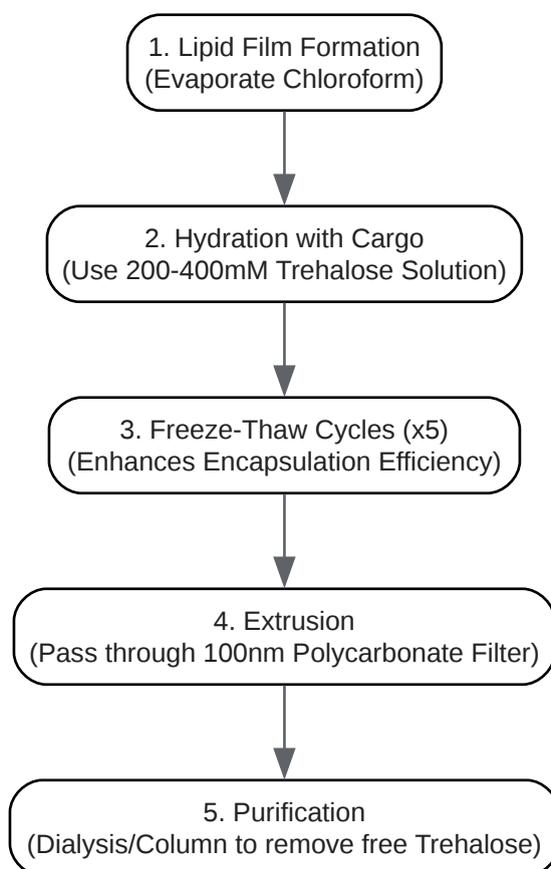
Troubleshooting Strategy B

Symptom	Probable Cause	Corrective Action
Massive Cell Death (<24h)	"Open" phase at 37°C was too long.	Strictly limit ATP/37°C exposure to <15 mins. Transition to ice immediately.
No Uptake	Presence of Divalent Cations.	Ensure loading buffer is Ca ²⁺ /Mg ²⁺ free. These ions allosterically block P2X7.
Low Efficiency	Low P2X7 expression.	Verify receptor expression via Western Blot or Flow Cytometry. This method does not work on all cell types (e.g., some fibroblasts).

Strategy C: Nanocarrier Delivery (Liposomes)

Concept: Encapsulate trehalose in the aqueous core of a lipid vesicle. The liposome fuses with the cell membrane or enters via endocytosis.

Mechanism Visualization:



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Figure 2: Workflow for High-Efficiency Trehalose Liposomes.

Protocol: Thin-Film Hydration & Extrusion

Best for: Sensitive cells where chemical modification or receptor gating is toxic.

- Lipid Mix: DSPC:Cholesterol (70:30 molar ratio).
- Hydration (Critical Step): Hydrate the dried lipid film with a hypertonic trehalose solution (300–400 mM).
 - Why? Passive encapsulation efficiency is volume-dependent. High molarity ensures that the small volume trapped inside carries a significant payload.
- Extrusion: Extrude through 100 nm polycarbonate membranes to ensure uniform size for optimal endocytosis.

- Treatment: Treat cells with 1–2 mg lipid/mL for 24 hours.

Troubleshooting Strategy C

Symptom	Probable Cause	Corrective Action
Low Intracellular Trehalose	Low encapsulation efficiency. [6]	Use the "Freeze-Thaw" method (Step 3 in diagram) to break/reform vesicles, equilibrating the inner/outer concentration.
Liposome Aggregation	Zeta potential is neutral.	Add 5% PEGylated lipids (DSPE-PEG2000) to provide steric stability.
Leakage	Lipid transition temperature () is too low.	Use high-lipids like DSPC or DPPC rather than DOPC to prevent leakage at 37°C.

FAQ: Frequently Asked Questions

Q: Can I just use electroporation? A: Yes, electroporation works by creating transient physical pores. However, it is traumatic and results in significant cell death (often 30-50%). It is suitable for ex vivo manipulation of robust cells but poor for delicate neuronal models often used in trehalose research.

Q: How do I measure intracellular trehalose to confirm these methods worked? A: You cannot use standard glucose meters.

- HPLC: The gold standard. Lyse cells, precipitate proteins, and run on a carbohydrate column.
- Enzymatic Assay: Use a Trehalase enzyme kit (converts Trehalose

2 Glucose) followed by a glucose assay. Note: You must subtract endogenous glucose background first.

Q: Will acetylated trehalose affect my autophagy markers (LC3)? A: It should induce autophagy. However, the acetate released during hydrolysis can act as a metabolic substrate (Acetyl-CoA). Always use a control group treated with equimolar acetate to distinguish the trehalose effect from the acetate effect.

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